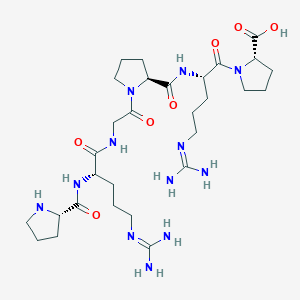
L-Proline, L-prolyl-L-arginylglycyl-L-prolyl-L-arginyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Proline, L-prolyl-L-arginylglycyl-L-prolyl-L-arginyl- is a complex peptide compound composed of multiple amino acids, including L-proline, L-arginine, and glycine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, L-prolyl-L-arginylglycyl-L-prolyl-L-arginyl- typically involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to form peptide bonds.
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) to expose the reactive sites for further coupling.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS) methods. These methods are optimized for higher yields and purity, often incorporating automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
L-Proline, L-prolyl-L-arginylglycyl-L-prolyl-L-arginyl- can undergo various chemical reactions, including:
Oxidation: The amino acid residues can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve the replacement of specific functional groups with others using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution, potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a nucleophile.
Major Products Formed
The major products formed from these reactions depend on the specific amino acid residues involved and the reaction conditions. For example, oxidation of proline residues can lead to the formation of hydroxyproline, while reduction of arginine residues can yield citrulline.
科学研究应用
L-Proline, L-prolyl-L-arginylglycyl-L-prolyl-L-arginyl- has diverse applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and structure-activity relationships.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of novel biomaterials and as a catalyst in organic synthesis.
作用机制
The mechanism of action of L-Proline, L-prolyl-L-arginylglycyl-L-prolyl-L-arginyl- involves its interaction with specific molecular targets and pathways. For instance, the proline residues may interact with proline-rich domains in proteins, influencing their folding and stability. The arginine residues can engage in electrostatic interactions with negatively charged molecules, affecting cellular signaling and enzyme activity.
相似化合物的比较
Similar Compounds
L-Proline: A single amino acid with significant roles in protein structure and function.
L-Arginine: An amino acid involved in the synthesis of nitric oxide and other important biomolecules.
Glycyl-L-proline: A dipeptide with applications in peptide synthesis and as a model compound for studying peptide bonds.
Uniqueness
L-Proline, L-prolyl-L-arginylglycyl-L-prolyl-L-arginyl- is unique due to its specific sequence and combination of amino acids, which confer distinct structural and functional properties
属性
CAS 编号 |
872438-46-5 |
|---|---|
分子式 |
C29H50N12O7 |
分子量 |
678.8 g/mol |
IUPAC 名称 |
(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C29H50N12O7/c30-28(31)35-12-2-7-18(38-24(44)17-6-1-11-34-17)23(43)37-16-22(42)40-14-4-9-20(40)25(45)39-19(8-3-13-36-29(32)33)26(46)41-15-5-10-21(41)27(47)48/h17-21,34H,1-16H2,(H,37,43)(H,38,44)(H,39,45)(H,47,48)(H4,30,31,35)(H4,32,33,36)/t17-,18-,19-,20-,21-/m0/s1 |
InChI 键 |
IKTVWQYOZWHMHX-SXYSDOLCSA-N |
手性 SMILES |
C1C[C@H](NC1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)N3CCC[C@H]3C(=O)O |
规范 SMILES |
C1CC(NC1)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)N3CCCC3C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



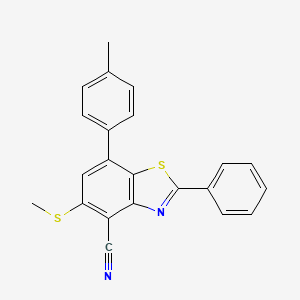
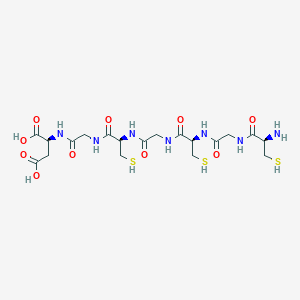
![Silane, trimethyl[8-[tris(1-methylethyl)silyl]-1,7-octadiynyl]-](/img/structure/B14200763.png)
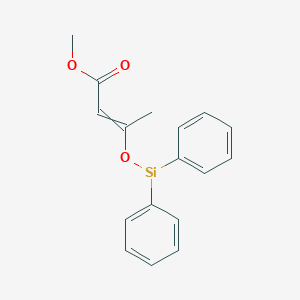
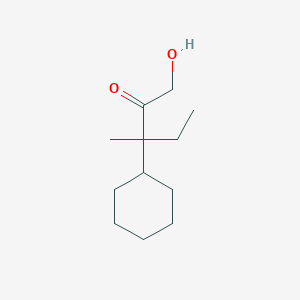

![N-[2-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophen-3-yl]acetamide](/img/structure/B14200787.png)
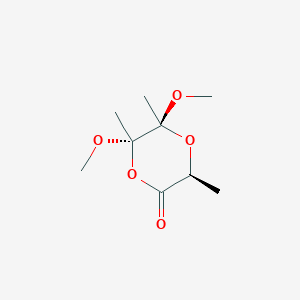
![N-[(7-Azabicyclo[4.1.0]heptan-7-yl)(4-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B14200791.png)
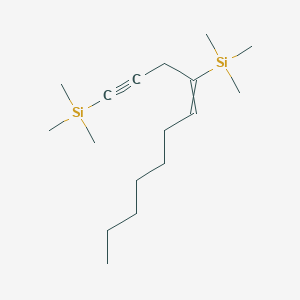
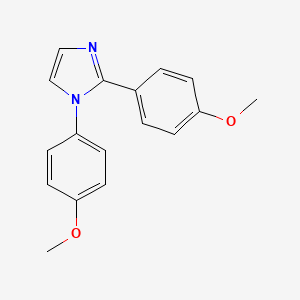
![6-(4-Fluorophenyl)-4,5-diazaspiro[2.4]hept-4-ene](/img/structure/B14200812.png)
![2-(4-chlorophenyl)-5-[(E)-methoxyiminomethyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14200826.png)
